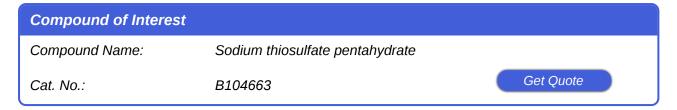


An In-depth Technical Guide to Sodium Thiosulfate Pentahydrate: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), a stable hydrated salt, is a compound of significant interest across various scientific disciplines. It is widely recognized for its role as a titrant in analytical chemistry, a potent antidote for cyanide poisoning, and a nephroprotective agent.[1][2] Its applications extend to photographic processing, gold extraction, and as a component in pharmaceutical formulations.[1] This technical guide provides a comprehensive examination of the core chemical properties and structural characteristics of **sodium thiosulfate pentahydrate**, supported by detailed experimental protocols for its analysis.

Chemical and Physical Properties

Sodium thiosulfate pentahydrate typically exists as odorless, colorless monoclinic crystals.[3] [4] The compound exhibits efflorescence in dry air and is deliquescent in moist conditions.[1] It is characterized by its high solubility in water and is negligible in alcohol.[5]

Quantitative Physicochemical Data

The fundamental physicochemical properties of **sodium thiosulfate pentahydrate** are compiled in the table below.



Property	Value	Reference(s)
Molecular Formula	Na ₂ S ₂ O ₃ ·5H ₂ O	[3]
Molar Mass	248.18 g/mol	[3][5]
Appearance	White or colorless crystals	[5]
Density	1.667 g/cm ³	[3][5]
Melting Point	48.3 °C (118.9 °F; 321.4 K)	[5]
Boiling Point	100 °C (212 °F; 373 K) with decomposition of the pentahydrate	[5]
Solubility in Water	70.1 g/100 mL (20 °C)	[3][5]
231 g/100 mL (100 °C)	[3][5]	
Solubility in Ethanol	Negligible	[5]
Standard Molar Enthalpy of Formation (ΔfH°)	-2621 kJ/mol (solid)	[4]
Standard Molar Entropy (S°)	313.5 J/(mol·K) (solid)	[4]
Molar Heat Capacity (Cp)	360.7 J/(mol·K) (solid)	[4]
Enthalpy of Fusion (ΔfusH)	23.4 kJ/mol	[4]
Enthalpy of Solution (ΔsolH)	47.42 kJ (for 1 mole in 400 moles of water at 18°C)	[4]

Crystal Structure

The crystal structure of **sodium thiosulfate pentahydrate** is monoclinic, with the space group $P2_1/c.[3][6]$ The thiosulfate anion ($S_2O_3^{2-}$) possesses a tetrahedral geometry, which can be conceptualized as a sulfate anion with one oxygen atom replaced by a sulfur atom.[5][6]

Crystallographic Data



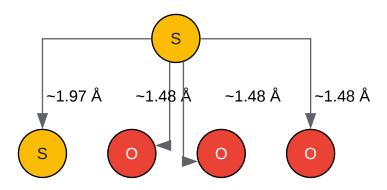
Detailed crystallographic parameters for **sodium thiosulfate pentahydrate** are presented below.

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[3]
Space Group	P21/c	[6]
Unit Cell Dimensions	a = 5.94 Å	[6]
b = 21.57 Å	[6]	
c = 7.53 Å	[6]	_
β = 103° 58'	[6]	_
S-S Bond Distance	~1.97 Å	[6]
Average S-O Bond Distance	~1.48 Å	[6]

Within the crystal lattice, each sodium atom is octahedrally coordinated by oxygen atoms from both the thiosulfate groups and the water molecules, and by the terminal sulfur atom of a thiosulfate anion.[6] These octahedral units form chains through shared edges, which are interconnected via hydrogen bonding with the thiosulfate groups.[6]

Visualization of the Thiosulfate Anion Structure

The tetrahedral arrangement of the thiosulfate anion is depicted in the following diagram.



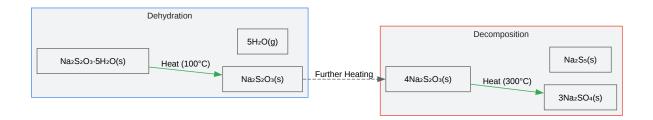
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Caption: Tetrahedral structure of the thiosulfate anion.

Chemical Reactions Thermal Decomposition

When subjected to heat, **sodium thiosulfate pentahydrate** undergoes a two-stage decomposition. Initially, it loses its five water molecules of hydration. Upon further heating to 300 °C, the anhydrous salt decomposes into sodium sulfate and sodium polysulfide.[5][7]



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Caption: Thermal decomposition pathway of **sodium thiosulfate pentahydrate**.

Reaction with Acids

A characteristic reaction of thiosulfate salts is their decomposition upon treatment with acids. This reaction results in the formation of elemental sulfur, sulfur dioxide, and water.[5][7]

Experimental Protocols X-ray Diffraction (XRD)

Objective: To elucidate the crystal structure and confirm the phase identity of **sodium thiosulfate pentahydrate**.

Methodology:



- Sample Preparation: For single-crystal analysis, a small, defect-free crystal is mounted on a goniometer. For powder diffraction, the crystalline solid is finely pulverized to ensure random orientation of the crystallites.
- Instrumentation: A single-crystal or powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα) is utilized.
- Data Collection:
 - Single-Crystal XRD: The crystal is cooled to a low temperature (e.g., 100 K or 200 K) to reduce thermal motion.[6] A series of diffraction images are collected as the crystal is rotated.[6]
 - Powder XRD: The powdered sample is loaded into a sample holder. The instrument is configured to scan over a defined 2θ range with a specific step size (e.g., 0.03°) and dwell time (e.g., 0.2 s).[1] Typical operating conditions are a voltage of 40 kV and a current of 30 mA.[1]
- Data Analysis: The collected diffraction data is processed to determine the unit cell parameters, space group, and atomic coordinates. For powder data, the resulting diffractogram is compared with reference patterns from crystallographic databases for phase identification.

Thermal Analysis (DSC and TGA)

Objective: To characterize the thermal behavior, including melting, dehydration events, and thermal stability.

Methodology for Differential Scanning Calorimetry (DSC):

- Instrumentation: A calibrated differential scanning calorimeter.
- Sample Preparation: A sample of 5-10 mg is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.
- Experimental Conditions: The sample is subjected to a controlled temperature program, for instance, heating at a linear rate of 2 °C/min over a temperature range of -40 °C to 60 °C.[1]



An inert purge gas, such as nitrogen, is maintained at a constant flow rate.

 Data Analysis: The resulting heat flow curve as a function of temperature is analyzed to determine key thermal events, such as the melting point (onset and peak temperatures) and the enthalpy of fusion.

Methodology for Thermogravimetric Analysis (TGA):

- Instrumentation: A thermogravimetric analyzer.
- Sample Preparation: A precisely weighed sample is placed in the TGA sample pan.
- Experimental Conditions: The sample is heated at a constant rate, for example, 5 °C/min, through a temperature range of 25 °C to 200 °C.[1] The analysis is performed under a controlled nitrogen atmosphere with a flow rate of 20 mL/min.[1]
- Data Analysis: The change in mass of the sample is recorded as a function of temperature.
 The resulting TGA curve is used to identify the temperature ranges and extent of mass loss corresponding to dehydration.

Spectroscopic Analysis (FTIR)

Objective: To identify the vibrational modes of the functional groups and confirm the presence of water of crystallization.

Methodology for Fourier-Transform Infrared (FTIR) Spectroscopy:

- Instrumentation: A Fourier-transform infrared spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
- Sample Preparation: A small quantity of the crystalline powder is placed in direct contact with the ATR crystal.
- Data Collection: The infrared spectrum is acquired over a wavenumber range of 4000-500 cm⁻¹.[1] A background spectrum is collected prior to the sample measurement and is automatically subtracted.



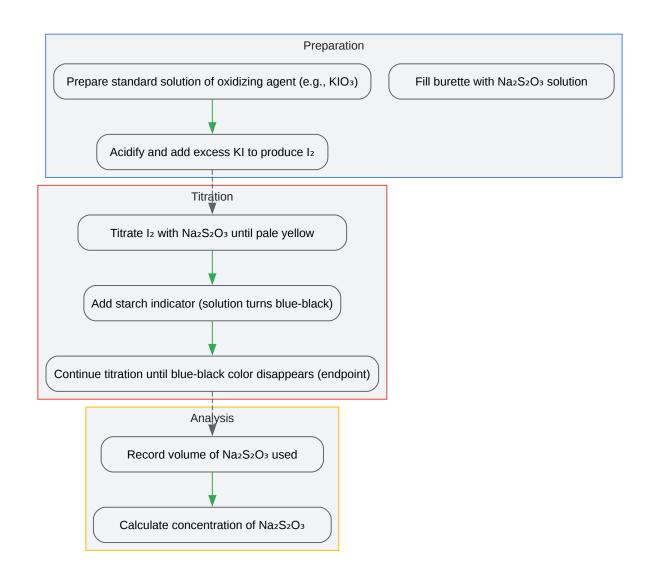
• Data Analysis: The spectrum is interpreted to assign the observed absorption bands to specific molecular vibrations. For **sodium thiosulfate pentahydrate**, a prominent broad band centered around 3448 cm⁻¹ corresponds to the O-H stretching vibrations of the water molecules.[1] Other characteristic peaks are observed at approximately 1657 cm⁻¹, 1120 cm⁻¹, 1003 cm⁻¹, and 671 cm⁻¹.[1]

Iodometric Titration

Objective: To accurately determine the concentration of a sodium thiosulfate solution.

Methodology: Iodometric titration is a classic redox titration method where the reaction between iodine and thiosulfate is utilized for quantitative analysis.





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